molecular formula C17H17ClN4O B2876553 1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone CAS No. 2109586-73-2

1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone

Cat. No. B2876553
CAS RN: 2109586-73-2
M. Wt: 328.8
InChI Key: HNPCDBQVQMXPKR-UHFFFAOYSA-N
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Description

The compound “1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone” is a complex organic molecule. It is related to the class of compounds known as azepinoindoles . Azepinoindoles have been studied for their potential as 5-HT (2C) agonists , which means they may have applications in the treatment of conditions like anxiety .


Synthesis Analysis

The synthesis of related compounds, such as 2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]indole, has been described in the literature . This involves the design and creation of the azepinoindole structure, which has been shown to have excellent affinity for 5-HT (2C) and modest selectivity over 5-HT (2A) . Several N- and C (11)-substituted analogues of this structure were prepared, as were a number of biaryl indoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes an azepinoindole core, which is a bicyclic structure containing both an indole and a diazepine ring . The Inchi Code for a related compound, 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole, is 1S/C12H16N2/c1-2-5-12-10 (4-1)8-11-9-13-6-3-7-14 (11)12/h1-2,4-5,11,13H,3,6-9H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given its structure. The azepinoindole core, for example, has been shown to have excellent affinity for 5-HT (2C), suggesting it may interact with these receptors in the body .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a related compound, 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,7-a]indole, the molecular weight is 188.27 .

Mechanism of Action

The mechanism of action of this compound is likely related to its potential as a 5-HT (2C) agonist . This means it may bind to these receptors in the body and produce a response similar to the natural ligand, serotonin .

Future Directions

The future directions for research into this compound could include further exploration of its potential as a 5-HT (2C) agonist . This could involve more detailed studies of its mechanism of action, as well as preclinical and clinical trials to assess its efficacy and safety in the treatment of conditions like anxiety .

properties

IUPAC Name

1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c18-16-7-6-14(19-20-16)17(23)21-8-3-9-22-13(11-21)10-12-4-1-2-5-15(12)22/h1-2,4-7,13H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPCDBQVQMXPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2CC3=CC=CC=C3N2C1)C(=O)C4=NN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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